molecular formula C42H30O2 B13148398 4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan CAS No. 870119-37-2

4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan

Cat. No.: B13148398
CAS No.: 870119-37-2
M. Wt: 566.7 g/mol
InChI Key: SCMMJCPOKIIBHU-UHFFFAOYSA-N
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Description

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene core. The tert-butyl group is introduced to the anthracene moiety through a Friedel-Crafts alkylation reaction. The dibenzo[b,d]furan units are then attached via a series of coupling reactions, such as Suzuki or Sonogashira cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan stands out due to its unique combination of the anthracene core and dibenzo[b,d]furan units, which provide enhanced stability and photophysical properties. This makes it particularly suitable for high-performance optoelectronic devices .

Properties

CAS No.

870119-37-2

Molecular Formula

C42H30O2

Molecular Weight

566.7 g/mol

IUPAC Name

4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3

InChI Key

SCMMJCPOKIIBHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89

Origin of Product

United States

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